D-Fructose-3-d
CAS No.: 53685-24-8
Cat. No.: VC0118388
Molecular Formula: C6H12O6
Molecular Weight: 181.162
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53685-24-8 |
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Molecular Formula | C6H12O6 |
Molecular Weight | 181.162 |
IUPAC Name | (2S,4S,5S)-3-deuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1/i5D |
Standard InChI Key | LKDRXBCSQODPBY-BUZGMKGYSA-N |
SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |
Introduction
Structural Characteristics and Relationship to D-Fructose
To comprehend the significance of D-Fructose-3-d, it is essential to understand the structural framework of its parent compound, D-fructose. D-fructose is a 6-carbon polyhydroxyketone (hexose) that exists in multiple tautomeric forms in solution . These forms include:
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β-D-fructopyranose (six-membered ring)
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β-D-fructofuranose (five-membered ring)
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α-D-fructofuranose (five-membered ring)
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α-D-fructopyranose (six-membered ring)
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keto-D-fructose (non-cyclic form)
The distribution of these tautomers in aqueous solution has been identified as approximately 70% fructopyranose and 22% fructofuranose . This tautomeric equilibrium significantly influences the chemical behavior of D-fructose and, consequently, its deuterated variant.
D-Fructose-3-d maintains this same basic structure but features a deuterium atom (D) at the C-3 position. While this modification appears subtle, it has profound implications for the compound's behavior in chemical reactions, particularly those involving bond breaking or formation at the C-3 position. The carbon-deuterium bond differs from a carbon-hydrogen bond in several key aspects:
Property | C-H Bond | C-D Bond |
---|---|---|
Bond Strength | Lower | Higher |
Bond Length | Shorter | Slightly longer |
Zero-Point Energy | Higher | Lower |
Vibration Frequency | Higher | Lower |
These differences result in what chemists call the kinetic isotope effect (KIE), which can significantly impact reaction rates when the C-3 position is involved in the rate-determining step of a reaction.
Applications in Mechanistic Studies of Enzymatic Reactions
D-Fructose-3-d serves as an invaluable tool for investigating enzymatic mechanisms, particularly those involving the C-3 position of fructose. One significant application relates to studying sugar epimerization reactions.
The conversion of D-fructose to D-allulose (D-psicose) by D-tagatose 3-epimerase and related enzymes involves epimerization specifically at the C-3 position . This reaction has gained industrial importance for producing D-allulose, a low-calorie sweetener that naturally occurs in wheat, fruits, molasses, and maple syrup . The epimerization mechanism involves:
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Deprotonation at the C-3 position
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Formation of an enediolate intermediate
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Reprotonation from the opposite face
By using D-Fructose-3-d in these reactions, researchers can directly observe whether breaking the C-D bond at position 3 is involved in the rate-determining step through measurement of deuterium kinetic isotope effects. This provides crucial insights into the transition state structure and the detailed mechanism of these industrially important enzymes.
The enzymatic mechanism of D-ketose 3-epimerase enzymes that convert D-fructose to D-allulose operates through a direct epimerization at C3, without requiring phosphorylation in the presence of adenine triphosphate (ATP) . The research indicates:
"D-Ketose 3-epimerase (DKEase) enzymatic mechanism is based on D-fructose C3 epimerization in reversable equilibrium reaction. D-ketose 3-epimerase enzymes family have been isolated and identified from different microorganisms."
Using D-Fructose-3-d in such studies allows for precise tracking of the hydrogen/deuterium exchange at the C-3 position, providing definitive evidence about the reaction pathway.
Applications in NMR Spectroscopy and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy represents another critical application area for D-Fructose-3-d. The deuterium nucleus exhibits different NMR properties compared to hydrogen, making deuterium-labeled compounds powerful tools for structural elucidation.
Research on D-fructose tautomers using 1H NMR spectroscopy has successfully assigned previously unidentified resonances to specific tautomeric forms, including the keto and α-pyranose tautomers . As reported in one study:
"D-Fructose was analysed by NMR spectroscopy and previously unidentified 1H NMR resonances were assigned to the keto and α-pyranose tautomers. The full assignment of shifts for the various fructose tautomers enabled the use of 1H NMR spectroscopy in studies of the mutarotation (5 – 25 °C) and tautomeric composition at equilibrium (5 – 50 °C)."
D-Fructose-3-d extends these capabilities by providing specific information about the C-3 position in the various tautomeric forms. The absence of a proton signal at C-3 in 1H NMR spectra, coupled with the appearance of a characteristic deuterium signal in 2H NMR, allows researchers to:
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Track tautomeric interconversions involving the C-3 position
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Measure exchange rates in dynamic processes
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Determine the stereochemical environment around C-3 in different tautomers
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Study hydrogen bonding networks involving the hydroxyl group at C-3
These applications are particularly valuable for understanding the complex tautomeric equilibria of carbohydrates in solution.
Comparative Properties with D-Fructose
The physical and chemical properties of D-Fructose-3-d can be compared with its non-deuterated parent compound, D-fructose:
Property | D-Fructose | D-Fructose-3-d |
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Molecular Formula | C6H12O6 | C6H11DO6 |
Molecular Weight | 180.16 g/mol | 181.16 g/mol |
Melting Point | 103-122°C (decomposition) | Not specifically reported |
Appearance | White crystals or crystalline powder | Likely similar to D-fructose |
Solubility in Water | ~4000 g/L (25°C) | Likely similar to D-fructose |
pH (0.1M in H2O) | 5.0-7.0 | Likely similar to D-fructose |
Optical Rotation | -92.25° (c=10, H2O) | May differ slightly due to deuterium effect |
The substitution of hydrogen with deuterium at C-3 is expected to have minimal impact on most physical properties, though subtle differences may exist in reaction rates and spectroscopic properties due to the isotope effect.
Relationship to D-Allulose (D-Psicose)
An intriguing aspect of D-Fructose-3-d is its designation as 3-deuterio-D-psicose . This nomenclature highlights the compound's relationship to D-psicose (D-allulose), which is the C-3 epimer of D-fructose. D-allulose differs from D-fructose only in the stereochemical configuration at the C-3 position.
D-allulose has gained attention as a low-calorie sweetener with only 0.2-0.4 calories per gram . It occurs naturally in small quantities in various food sources and has shown promising health benefits, including:
Another clinical study reported:
"The blood glucose level was significantly lower 30 and 60 min after the meal with D-psicose (p<0.01, p<0.05), and a significant decrease was also shown in the area under the curve (p<0.01)."
The specific deuteration at C-3 in D-Fructose-3-d makes it an ideal probe for studying the enzymatic conversion between D-fructose and D-allulose, as well as the biological activities associated with the C-3 position.
Synthesis Methods for Deuterated Sugars
While the search results don't provide specific synthesis methods for D-Fructose-3-d, the production of deuterium-labeled carbohydrates typically follows several approaches:
Enzymatic Methods
Enzymatic approaches offer stereospecific incorporation of deuterium at specific positions. For D-allulose production (which could be adapted for D-Fructose-3-d synthesis), researchers have developed enzyme immobilization methods:
"These immobilized methods for the production of D-allulose from the substrate D-fructose by enzyme immobilization or by microbial whole cells immobilization is the current methods for D-allulose production on large scale."
A similar approach using deuterated solvents (D2O) and appropriate enzymes could potentially be used to introduce deuterium specifically at the C-3 position.
Microbial Fermentation
Microbial fermentation in deuterated media represents another potential approach:
"Microbial fermentation method is still under investigation and believed to be the future ideal method for D-allulose large-scale production at higher yield and lower cost in replacement to immobilized enzyme methods."
This approach could potentially be adapted for D-Fructose-3-d production by using genetically engineered microorganisms in deuterated growth media.
Chemical Synthesis
Chemical synthesis methods involving selective protection/deprotection strategies, followed by deuterium incorporation at specific positions, offer another route to compounds like D-Fructose-3-d. These approaches typically involve:
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Protection of all hydroxyl groups except at C-3
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Oxidation of the C-3 hydroxyl to a ketone
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Reduction with a deuterated reducing agent
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Deprotection to yield the final product
Future Research Directions
The unique properties of D-Fructose-3-d suggest several promising research directions:
Mechanistic Investigations of Epimerases
Further studies using D-Fructose-3-d could elucidate the detailed mechanism of D-ketose 3-epimerase enzymes, particularly focusing on:
"Improving D-ketose 3-epemirase enzymes activities, thermostability, and long half-life of enzyme activity are important research to reduce D-allulose production cost by enzymes immobilization method."
The deuterium label at C-3 would provide valuable insights into transition state structures and catalytic mechanisms.
Advanced Metabolic Studies
Building on existing work with deuterated sugars in metabolic imaging, D-Fructose-3-d could enable more specific tracking of fructose metabolism, particularly in conditions like non-alcoholic fatty liver disease where fructose metabolism plays a crucial role.
Pharmaceutical Applications
The C-3 position of fructose is crucial for its biological activity, and D-Fructose-3-d could help develop improved fructose-based pharmaceutical compounds with modified metabolic properties.
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